Cas no 2137656-85-8 (1-Pyrrolidinecarboxamide, 2-(aminomethyl)-N-(1,2-dimethylpropyl)-2-methyl-)

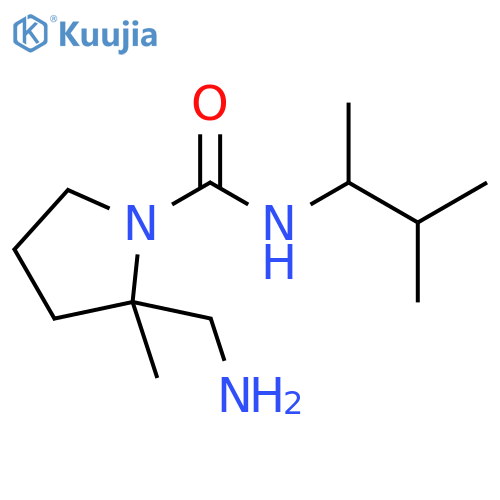

2137656-85-8 structure

商品名:1-Pyrrolidinecarboxamide, 2-(aminomethyl)-N-(1,2-dimethylpropyl)-2-methyl-

CAS番号:2137656-85-8

MF:C12H25N3O

メガワット:227.34640288353

CID:5302365

1-Pyrrolidinecarboxamide, 2-(aminomethyl)-N-(1,2-dimethylpropyl)-2-methyl- 化学的及び物理的性質

名前と識別子

-

- 1-Pyrrolidinecarboxamide, 2-(aminomethyl)-N-(1,2-dimethylpropyl)-2-methyl-

-

- インチ: 1S/C12H25N3O/c1-9(2)10(3)14-11(16)15-7-5-6-12(15,4)8-13/h9-10H,5-8,13H2,1-4H3,(H,14,16)

- InChIKey: PZNULJODEAFXRE-UHFFFAOYSA-N

- ほほえんだ: N1(C(NC(C)C(C)C)=O)CCCC1(CN)C

1-Pyrrolidinecarboxamide, 2-(aminomethyl)-N-(1,2-dimethylpropyl)-2-methyl- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-763600-1.0g |

2-(aminomethyl)-2-methyl-N-(3-methylbutan-2-yl)pyrrolidine-1-carboxamide |

2137656-85-8 | 95% | 1.0g |

$986.0 | 2024-05-22 | |

| Enamine | EN300-763600-10.0g |

2-(aminomethyl)-2-methyl-N-(3-methylbutan-2-yl)pyrrolidine-1-carboxamide |

2137656-85-8 | 95% | 10.0g |

$4236.0 | 2024-05-22 | |

| Enamine | EN300-763600-0.25g |

2-(aminomethyl)-2-methyl-N-(3-methylbutan-2-yl)pyrrolidine-1-carboxamide |

2137656-85-8 | 95% | 0.25g |

$906.0 | 2024-05-22 | |

| Enamine | EN300-763600-0.5g |

2-(aminomethyl)-2-methyl-N-(3-methylbutan-2-yl)pyrrolidine-1-carboxamide |

2137656-85-8 | 95% | 0.5g |

$946.0 | 2024-05-22 | |

| Enamine | EN300-763600-5.0g |

2-(aminomethyl)-2-methyl-N-(3-methylbutan-2-yl)pyrrolidine-1-carboxamide |

2137656-85-8 | 95% | 5.0g |

$2858.0 | 2024-05-22 | |

| Enamine | EN300-763600-0.1g |

2-(aminomethyl)-2-methyl-N-(3-methylbutan-2-yl)pyrrolidine-1-carboxamide |

2137656-85-8 | 95% | 0.1g |

$867.0 | 2024-05-22 | |

| Enamine | EN300-763600-2.5g |

2-(aminomethyl)-2-methyl-N-(3-methylbutan-2-yl)pyrrolidine-1-carboxamide |

2137656-85-8 | 95% | 2.5g |

$1931.0 | 2024-05-22 | |

| Enamine | EN300-763600-0.05g |

2-(aminomethyl)-2-methyl-N-(3-methylbutan-2-yl)pyrrolidine-1-carboxamide |

2137656-85-8 | 95% | 0.05g |

$827.0 | 2024-05-22 |

1-Pyrrolidinecarboxamide, 2-(aminomethyl)-N-(1,2-dimethylpropyl)-2-methyl- 関連文献

-

Yahui Yang,Siyuan Xing,Zecong Fang,Helen Koo Lab Chip, 2017,17, 926-935

-

Stephen Hanessian,Juan Pablo Maianti,Vu Linh Ly,Benoît Deschênes-Simard Chem. Sci., 2012,3, 249-256

-

Amalia Poblador-Bahamonde,Eric Clot Dalton Trans., 2013,42, 776-781

-

Elnaz Hajizadeh,Ronald G. Larson Soft Matter, 2017,13, 5942-5949

-

Xiaoting Yu,Xu Jia,Xiaolong Yang,Weisheng Liu,Wenwu Qin RSC Adv., 2014,4, 23571-23579

2137656-85-8 (1-Pyrrolidinecarboxamide, 2-(aminomethyl)-N-(1,2-dimethylpropyl)-2-methyl-) 関連製品

- 1428364-32-2(N-ethyl-N-(3-methylphenyl)-5H,6H,7H-pyrazolo3,2-b1,3oxazine-3-carboxamide)

- 1694440-15-7(1H-1,2,3-Triazole, 5-(chloromethyl)-1-(2,3-dichlorophenyl)-)

- 1804924-86-4(6-Amino-2-(difluoromethyl)-4-iodopyridine-3-carboxylic acid)

- 895642-50-9(3-(4-chlorobenzenesulfonyl)-N-(4-methoxyphenyl)methyl-6-methylquinolin-4-amine)

- 1806968-99-9(4-(Difluoromethyl)-3-fluoro-5-methoxy-2-nitropyridine)

- 2640889-46-7(6-Cyclopropyl-5-fluoro-2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one)

- 1890828-94-0(2,2-dimethyl-1-(1H-pyrrol-3-yl)cyclopropylmethanol)

- 2351947-39-0(2-{(tert-butoxy)carbonylamino}-3-(2,5-dichloropyridin-3-yl)propanoic acid)

- 1806818-20-1(Ethyl 2,3-dibromo-4-(difluoromethyl)pyridine-6-acetate)

- 1805379-74-1(2-Bromo-3-(difluoromethyl)-6-nitropyridine-5-acetonitrile)

推奨される供給者

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量